molecular formula C9H13Cl3O3 B14210583 3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate CAS No. 821006-37-5

3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate

Cat. No.: B14210583
CAS No.: 821006-37-5
M. Wt: 275.6 g/mol
InChI Key: UBISGJVFAUCUAK-UHFFFAOYSA-N
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Description

3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate is an organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate typically involves the reaction of 3-Methylpent-2-en-1-ol with 2,2,2-trichloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbonate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate involves its interaction with specific molecular targets. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures. This property makes it valuable in synthetic chemistry and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate stands out due to its unique combination of the trichloroethyl group and the unsaturated carbon chain. This combination imparts specific reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

CAS No.

821006-37-5

Molecular Formula

C9H13Cl3O3

Molecular Weight

275.6 g/mol

IUPAC Name

3-methylpent-2-enyl 2,2,2-trichloroethyl carbonate

InChI

InChI=1S/C9H13Cl3O3/c1-3-7(2)4-5-14-8(13)15-6-9(10,11)12/h4H,3,5-6H2,1-2H3

InChI Key

UBISGJVFAUCUAK-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCOC(=O)OCC(Cl)(Cl)Cl)C

Origin of Product

United States

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